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Compound of Interest

4'-tert-Butyl-4-
Compound Name:
chlorobutyrophenone

Cat. No.: B042407

This technical guide provides a comprehensive overview of the spectral data for 4'-tert-Butyl-
4-chlorobutyrophenone, tailored for researchers, scientists, and drug development
professionals. While spectral data for this compound are cited in commercial and public
databases, specific quantitative data sets are not broadly accessible. This document outlines
the standard methodologies for acquiring such data and presents a framework for its
interpretation.

Compound Information

e IUPAC Name: 1-(4-tert-butylphenyl)-4-chlorobutan-1-one[1]
e Molecular Formula: C14H19CIO[1][2][3]

e Molecular Weight: 238.75 g/mol [1]

« CAS Number: 43076-61-5[2][3]

Spectral Data Summary

While public records indicate the existence of *H NMR, 13C NMR, and IR spectra for 4'-tert-
Butyl-4-chlorobutyrophenone, specific peak data is not publicly available.[1] The following
tables are structured for the presentation of such data.
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'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule.
. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm v

Data not publicly

available

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

13C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

Chemical Shift (d) ppm Assignment

Data not publicly available

IR (Infrared) Spectroscopy

IR spectroscopy identifies functional groups present in a molecule through their characteristic
vibrational frequencies.

Wavenumber (cm~?) Intensity Assignment

Data not publicly available

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.
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miz Relative Intensity (%) Assighment

Data not publicly available

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the molecular structure.
Methodology:

o Sample Preparation: A sample of 5-10 mg of 4'-tert-Butyl-4-chlorobutyrophenone is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds).
Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift
referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

e Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
o Data Acquisition for 1H NMR:

o The spectrometer is tuned to the proton frequency.

o A standard one-pulse sequence is typically used.

o Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient
number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

o Data Acquisition for 13C NMR:
o The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H
coupling.
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o Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm,
and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or
more) are required due to the low natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are
referenced to the internal standard.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

e Sample Preparation: A small amount of the solid 4'-tert-Butyl-4-chlorobutyrophenone is
placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:
o Abackground spectrum of the clean, empty ATR crystal is recorded.

o The sample is brought into firm contact with the crystal using a pressure clamp to ensure
good contact.

o The infrared spectrum of the sample is then recorded, typically in the range of 4000-400
cm~L,

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

» Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted
to the low pg/mL or ng/mL range.

e Instrumentation: A mass spectrometer with an appropriate ionization source is used. Electron
lonization (EIl) or Electrospray lonization (ESI) are common techniques.

o Data Acquisition (using ESI as an example):

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatograph (LC).

o A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.
o The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

o These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The detector records the abundance of each ion.

o Data Processing: The resulting mass spectrum plots the relative intensity of ions as a
function of their m/z ratio. The molecular ion peak (M* or [M+H]*) is identified to determine
the molecular weight.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 4'-tert-Butyl-4-chlorobutyrophenone.
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Compound Synthesis & Purification

4'-tert-Butyl-4-chlorobutyrophenone
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Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4'-tert-Butyl-4-
chlorobutyrophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042407#4-tert-butyl-4-chlorobutyrophenone-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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